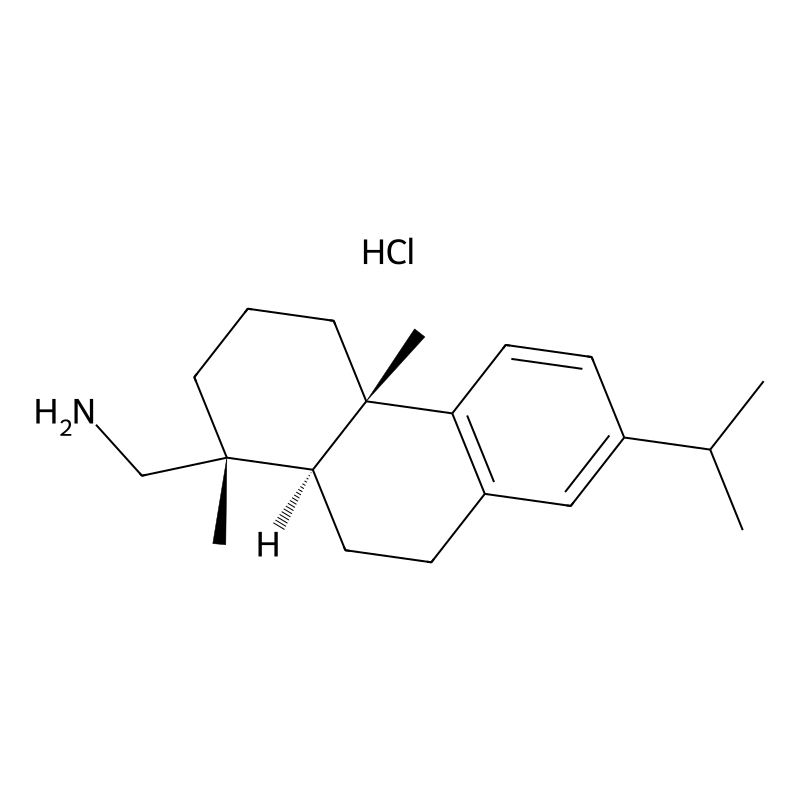Leelamine Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Intracellular Cholesterol Regulation:
Leelamine hydrochloride exhibits properties that may impact how cells manage cholesterol levels. Studies suggest it can:
- Inhibit cholesterol transport: Leelamine hydrochloride might interfere with Niemann-Pick type C proteins, which are crucial for transporting cholesterol within cells []. This could potentially impact cholesterol distribution and metabolism.
Regulation of Autophagy:
Autophagy is a cellular "clean-up" process where damaged or unnecessary components are broken down and recycled. Research indicates Leelamine hydrochloride might:
- Induce autophagy: Studies in human cancer cell lines show Leelamine hydrochloride can activate autophagy pathways, potentially leading to the degradation of cancer cells [].
JAK-STAT Signaling Pathway:
The JAK-STAT signaling pathway plays a role in various cellular processes, including cell growth, differentiation, and survival. Leelamine hydrochloride has been shown to:
- Inhibit JAK-STAT signaling: Studies suggest Leelamine hydrochloride can suppress the activity of certain proteins involved in the JAK-STAT pathway, potentially impacting cell proliferation and survival [].
Fatty Acid Metabolism:
Fatty acid metabolism refers to how the body processes and uses fatty acids for energy. Leelamine hydrochloride may:
Leelamine hydrochloride is a chemical compound with the molecular formula CHN·HCl and a CAS number of 16496-99-4. It is derived from dehydroabietylamine and is recognized for its potential therapeutic properties, particularly in the field of oncology. The compound exhibits a unique mechanism of action that involves the disruption of cellular processes, particularly through its lysosomotropic properties, which lead to the accumulation of the compound in lysosomes and subsequent cellular effects.
Leelamine hydrochloride exhibits notable biological activities, particularly its antitumoral effects. Research indicates that it can induce cell death in cancer cells through mechanisms such as lysosomal disruption and cholesterol inhibition . The compound has shown efficacy against various cancer types by targeting specific pathways involved in tumor growth and survival. Furthermore, leelamine has demonstrated anti-inflammatory properties, making it a candidate for broader therapeutic applications beyond oncology .
The synthesis of leelamine hydrochloride typically involves several steps starting from natural precursors or synthetic routes involving dehydroabietylamine. A common method includes the reaction of dehydroabietylamine with hydrochloric acid to form the hydrochloride salt. This process can be optimized for yield and purity depending on the desired application. The detailed synthetic pathway often involves purification techniques such as recrystallization to obtain high-quality leelamine hydrochloride suitable for research and therapeutic use .
Leelamine hydrochloride has several applications, primarily in pharmacological research focused on cancer treatment. Its ability to inhibit specific kinases makes it a valuable tool in studying metabolic pathways in cancer cells. Additionally, due to its anti-inflammatory properties, leelamine may have potential applications in treating conditions characterized by chronic inflammation. Ongoing research is exploring its use in combination therapies to enhance the efficacy of existing cancer treatments .
Interaction studies of leelamine hydrochloride have revealed its capacity to modulate various biochemical pathways by interacting with key enzymes and receptors. Notably, its role as a cannabinoid receptor agonist suggests potential implications in pain management and other cannabinoid-related therapies . Furthermore, studies have shown that leelamine can influence lipid metabolism by affecting cholesterol levels within cells, which may have implications for metabolic disorders .
Leelamine hydrochloride shares structural and functional similarities with several other compounds known for their biological activities. Some of these include:
- Dehydroabietylamine: The precursor compound from which leelamine is derived; it exhibits similar biological effects but may lack some specificity seen in leelamine.
- Lysosomal inhibitors: Compounds like chloroquine that disrupt lysosomal function but may not have the same targeted effects on cancer metabolism.
- Pyruvate dehydrogenase kinase inhibitors: Other small molecules that inhibit this enzyme but differ in their mechanisms or potency.
Comparison TableCompound Mechanism of Action Unique Features Leelamine Hydrochloride Inhibits pyruvate dehydrogenase kinase Lysosomotropic properties Dehydroabietylamine Similar inhibition but less specificity Precursor to leelamine Chloroquine Disrupts lysosomal function Broad-spectrum antimalarial agent Other pyruvate kinase inhibitors Inhibit metabolic pathways Varying selectivity and potency
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Leelamine Hydrochloride | Inhibits pyruvate dehydrogenase kinase | Lysosomotropic properties |
| Dehydroabietylamine | Similar inhibition but less specificity | Precursor to leelamine |
| Chloroquine | Disrupts lysosomal function | Broad-spectrum antimalarial agent |
| Other pyruvate kinase inhibitors | Inhibit metabolic pathways | Varying selectivity and potency |
Leelamine hydrochloride's unique combination of lysosomotropic action and selective kinase inhibition distinguishes it from these similar compounds, making it a promising candidate for further therapeutic exploration in oncology and metabolic disorders .








